2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
CAS No.: 1189681-78-4
Cat. No.: VC4325882
Molecular Formula: C25H27ClN4O4
Molecular Weight: 482.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189681-78-4 |
|---|---|
| Molecular Formula | C25H27ClN4O4 |
| Molecular Weight | 482.97 |
| IUPAC Name | 2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H27ClN4O4/c1-16-27-21-14-29(13-17-7-5-4-6-8-17)10-9-18(21)25(32)30(16)15-24(31)28-20-11-19(26)22(33-2)12-23(20)34-3/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,28,31) |
| Standard InChI Key | GOWXVFCYGZPYII-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecule features a bicyclic pyrido[3,4-d]pyrimidine system, a nitrogen-rich scaffold known for its ability to mimic purine bases in biological systems. The core is substituted at position 7 with a benzyl group (-CH2C6H5) and at position 2 with a methyl group (-CH3), while position 3 is linked to an acetamide moiety (-NHCOCH2-). The acetamide’s nitrogen atom is further connected to a 5-chloro-2,4-dimethoxyphenyl ring, introducing steric bulk and electronic diversity.
Systematic IUPAC Name
The full systematic name, 2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide, reflects its substitution pattern and functional groups. Key components include:
-
Pyrido[3,4-d]pyrimidin-4-one: Central bicyclic system with ketone at position 4.
-
Benzyl and methyl groups: Hydrophobic substituents influencing membrane permeability.
-
Chlorinated dimethoxyphenyl acetamide: Polar domain potentially mediating target interactions.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| CAS Registry Number | 1189681-78-4 |
| Molecular Formula | C25H27ClN4O4 |
| Molecular Weight | 482.97 g/mol |
| IUPAC Name | See Section 1.2 |
| SMILES Notation | CC1=NC2=C(CCN(C2)... |
Synthesis and Characterization
Synthetic Pathways
While explicit details for this compound are undisclosed, analogous pyrido-pyrimidine syntheses typically involve:
-
Core Construction: Condensation of aminopyridine derivatives with carbonyl reagents to form the pyrimidine ring.
-
Functionalization: Sequential alkylation (e.g., benzylation at position 7) and acylation (introduction of acetamide).
-
Chlorination and Methoxylation: Electrophilic aromatic substitution on the phenyl ring to introduce chloro and methoxy groups.
Reaction yields depend critically on protecting group strategies and catalyst selection. For instance, palladium-mediated couplings may enhance benzylation efficiency.
Analytical Characterization
Hypothetical characterization data, inferred from structural analogs, would likely include:
-
NMR Spectroscopy:
-
1H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and aromatic methoxy groups (δ 3.8–4.0 ppm).
-
13C NMR: Carbonyl carbons (δ 165–175 ppm) and quaternary aromatic carbons (δ 120–140 ppm).
-
-
Mass Spectrometry: Molecular ion peak at m/z 482.97 (M+) with fragmentation patterns reflecting cleavage of the acetamide bond.
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, balancing solubility in organic solvents (e.g., DMSO) and limited aqueous solubility. Stability studies under varying pH and temperature conditions remain unreported, though the acetamide linkage may confer susceptibility to hydrolysis in acidic environments.
Crystallographic Data
No single-crystal X-ray structures are publicly available. Computational modeling predicts a planar pyrido-pyrimidine core with the benzyl and dimethoxyphenyl groups adopting orthogonal conformations to minimize steric clash.
Biological Activity and Mechanisms
Hypothesized Targets
Pyrido-pyrimidine derivatives frequently exhibit kinase inhibitory activity due to their ATP-binding site mimicry. Potential targets include:
-
Cyclin-Dependent Kinases (CDKs): Regulators of cell cycle progression.
-
VEGFR-2: Angiogenesis-associated tyrosine kinase.
The chlorinated dimethoxyphenyl group may enhance binding affinity through halogen bonding with kinase hinge regions.
Table 2: Hypothetical Biological Profile
| Property | Value/Observation |
|---|---|
| Kinase Inhibition (IC50) | ~50–100 nM (CDK2 model) |
| Antiviral EC50 | Not determined |
| Cytotoxicity (CC50) | >10 µM (hepatocyte model) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume